molecular formula C8H10O2S B13322414 2-(Thiophen-3-yl)butanoic acid

2-(Thiophen-3-yl)butanoic acid

Cat. No.: B13322414
M. Wt: 170.23 g/mol
InChI Key: BGQDNXUHMMJDBI-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .

Another method involves the condensation reaction of thiophene derivatives with butanoic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, further modulating protein activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butanoic acid moiety enhances its solubility and interaction with biological targets compared to other thiophene derivatives .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C8H10O2S/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10)

InChI Key

BGQDNXUHMMJDBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=C1)C(=O)O

Origin of Product

United States

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